3, 5, 5-Trimethylhexanal, also known as fema 3524 or isononylaldehyde, belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms. 3, 5, 5-Trimethylhexanal exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 3, 5, 5-trimethylhexanal is primarily located in the membrane (predicted from logP).

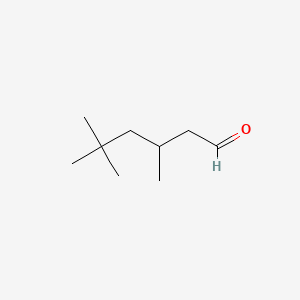

3,5,5-Trimethylhexanal

CAS No.: 5435-64-3

Cat. No.: VC3963487

Molecular Formula: C9H18O

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5435-64-3 |

|---|---|

| Molecular Formula | C9H18O |

| Molecular Weight | 142.24 g/mol |

| IUPAC Name | 3,5,5-trimethylhexanal |

| Standard InChI | InChI=1S/C9H18O/c1-8(5-6-10)7-9(2,3)4/h6,8H,5,7H2,1-4H3 |

| Standard InChI Key | WTPYRCJDOZVZON-UHFFFAOYSA-N |

| SMILES | CC(CC=O)CC(C)(C)C |

| Canonical SMILES | CC(CC=O)CC(C)(C)C |

| Boiling Point | 173.0 °C 173 °C |

| Flash Point | 116 °F; 47 °C; closed cup |

| Melting Point | -60 °C less than -60 °C <-60°C |

Introduction

Chemical and Physical Properties

Structural Characteristics

3,5,5-Trimethylhexanal is a medium-chain aldehyde with a branched structure, featuring three methyl groups at positions 3, 5, and 5 of the hexanal backbone. This branching contributes to its unique physicochemical properties, including lower density and higher volatility compared to linear aldehydes .

Physical Properties

Key physical properties of 3,5,5-trimethylhexanal are summarized below:

The compound’s low water solubility and moderate LogP value suggest preferential partitioning into lipid phases, influencing its environmental and biological behavior .

Odor Profile

3,5,5-Trimethylhexanal exhibits a complex odor profile, described as aldehydic, grassy, weedy, and citrus-like at concentrations below 10% in dipropylene glycol . Its masking properties make it effective in neutralizing unpleasant odors, particularly in combination with monoterpenes and pine-derived fragrances .

Synthesis and Production

Traditional Synthesis via Oxo Reaction

The industrial production of 3,5,5-trimethylhexanal historically relied on the oxo reaction (hydroformylation) of diisobutylene (2,4,4-trimethyl-1-pentene) with synthesis gas (CO/H) in the presence of cobalt or rhodium catalysts . This method typically yields a mixture of linear and branched aldehydes, requiring subsequent purification steps .

Advanced Catalytic Systems

Recent patents, such as CN114057558A, describe a rhodium-based catalytic system enhanced by triphenylphosphine oxide (L1) and organic phosphine ligands (L2) . This system achieves:

-

Substrate Conversion: >99%

-

Yield: 92–95%

-

Reaction Conditions: 80–100 °C, 10–15 bar CO/H (1:1 ratio) .

Applications

Fragrance Industry

3,5,5-Trimethylhexanal is a key ingredient in perfumes and deodorizers due to its potent masking capabilities. At concentrations below 0.1%, it imparts fresh, green notes, while higher concentrations are utilized in industrial deodorants for restrooms and waste treatment facilities .

Chemical Synthesis

The compound serves as a precursor in the synthesis of:

-

gem-Dithiols: Produced via reaction with hydrogen sulfide, these compounds are intermediates in agrochemicals and pharmaceuticals .

-

3,5,5-Trimethylhexanoic Acid: Oxidation yields this acid, used in high-performance lubricants and coatings .

Food and Consumer Products

Approved by the FDA as a food-contact substance (FEMA No. 3524), it is employed in trace amounts to enhance flavor profiles in processed foods .

Environmental Impact

Ecotoxicity

Risk quotients (PEC/PNEC) for European and North American use are <1, indicating low environmental risk .

Regulatory Status

-

ECHA: Compliant with REACH regulations; full dossier available .

-

FDA: Generally Recognized As Safe (GRAS) for food-contact applications .

Recent Advances and Future Directions

The development of ligand-enhanced rhodium catalysts (e.g., CN114057558A) represents a significant leap in production efficiency . Future research may explore enzymatic synthesis routes or applications in biodegradable polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume